

# In Vivo Validation of LY2794193's Mechanism of Action: A Comparative Guide

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## Compound of Interest

Compound Name: LY2794193

Cat. No.: B608717

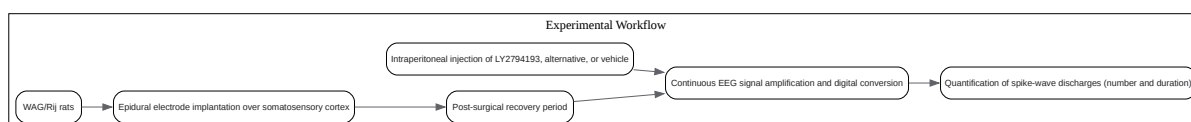
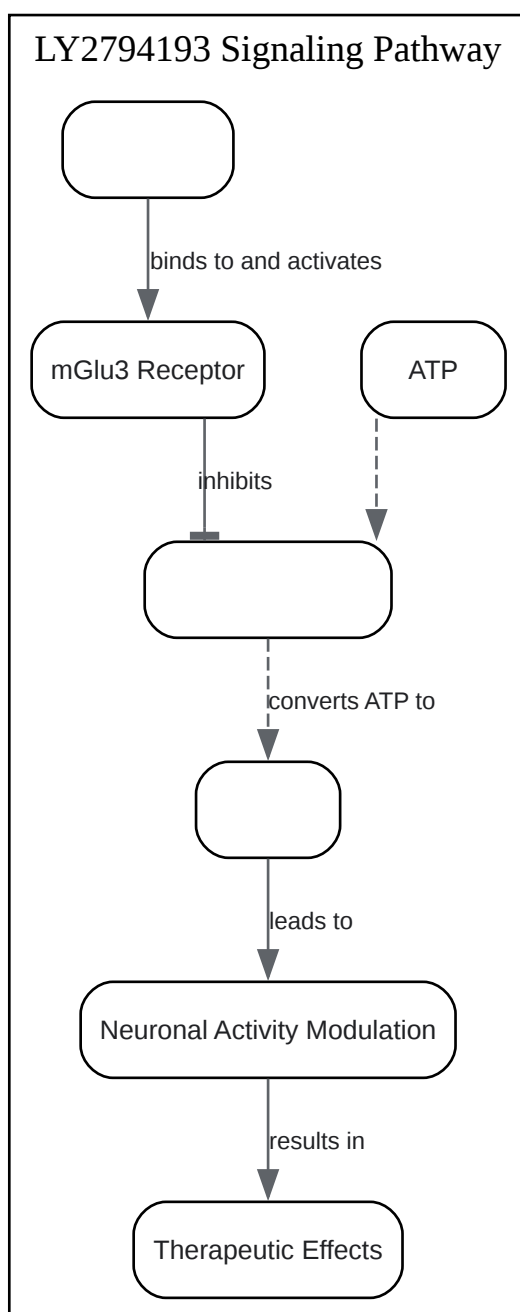
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This guide provides an objective comparison of the in vivo performance of **LY2794193**, a highly potent and selective metabotropic glutamate receptor 3 (mGlu3) agonist, with alternative compounds. The supporting experimental data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

## Mechanism of Action of LY2794193

**LY2794193** exerts its effects by selectively activating mGlu3 receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) formation.<sup>[1]</sup> In the context of absence seizures, this mechanism is believed to modulate the activity of the cortico-thalamo-cortical circuit, which is implicated in the generation of spike-wave discharges (SWDs).<sup>[1]</sup> Furthermore, in vivo studies have demonstrated that **LY2794193** can enhance the protein levels of the glutamate transporters GAT1, GLAST, and GLT-1 in the thalamus and somatosensory cortex.<sup>[1]</sup>



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## References

- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
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